molecular formula C8H16 B166805 (E)-2-Methylhept-3-ene CAS No. 692-96-6

(E)-2-Methylhept-3-ene

Cat. No.: B166805
CAS No.: 692-96-6
M. Wt: 112.21 g/mol
InChI Key: CYEZJYAMLNTSKN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Methylhept-3-ene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. The “E” designation indicates that the higher priority substituents on each carbon of the double bond are on opposite sides, following the Cahn-Ingold-Prelog priority rules. This compound is a structural isomer of other heptenes and is notable for its specific geometric configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-2-Methylhept-3-ene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2-methylheptan-3-ol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs under elevated temperatures to facilitate the elimination of water and formation of the double bond.

    Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the stereochemistry of the product.

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of alkanes. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms and form the double bond.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Methylhept-3-ene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone to form various oxygenated products, such as alcohols, aldehydes, or carboxylic acids.

    Reduction: Hydrogenation of this compound using a metal catalyst like palladium on carbon can convert it to 2-methylheptane.

    Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur across the double bond, forming dihalogenated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products:

    Oxidation: Alcohols, aldehydes, carboxylic acids

    Reduction: 2-Methylheptane

    Substitution: Dihalogenated alkanes

Scientific Research Applications

(E)-2-Methylhept-3-ene has various applications in scientific research, including:

    Chemistry: It serves as a model compound for studying alkene reactions and mechanisms. Its specific geometric configuration makes it useful for stereochemical studies.

    Biology: While not directly used in biological systems, derivatives of this compound can be used in the synthesis of biologically active molecules.

    Medicine: Research into the synthesis of pharmaceuticals often involves alkenes like this compound as intermediates.

    Industry: It is used in the production of specialty chemicals and as a precursor for more complex organic compounds.

Mechanism of Action

The mechanism of action of (E)-2-Methylhept-3-ene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophilic species to form new bonds. In oxidation reactions, the double bond is cleaved, and oxygen atoms are added to the carbon atoms. In reduction reactions, the double bond is hydrogenated to form a single bond. The specific pathways and molecular targets depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

    (Z)-2-Methylhept-3-ene: The geometric isomer with substituents on the same side of the double bond.

    2-Methylheptane: The fully saturated alkane counterpart.

    1-Heptene: An alkene with the double bond at a different position.

Uniqueness: (E)-2-Methylhept-3-ene is unique due to its specific geometric configuration, which influences its reactivity and the types of products formed in chemical reactions. Its “E” configuration can lead to different stereochemical outcomes compared to its “Z” isomer, making it valuable for studies in stereochemistry and reaction mechanisms.

Properties

IUPAC Name

(E)-2-methylhept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h6-8H,4-5H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEZJYAMLNTSKN-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025812
Record name (3E)-2-Methyl-3-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692-96-6
Record name (3E)-2-Methyl-3-heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-heptene, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-trans-3-heptene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3E)-2-Methyl-3-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-methylhept-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.670
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-3-HEPTENE, (3E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D09XU76OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-Methylhept-3-ene
Reactant of Route 2
Reactant of Route 2
(E)-2-Methylhept-3-ene
Reactant of Route 3
Reactant of Route 3
(E)-2-Methylhept-3-ene
Reactant of Route 4
(E)-2-Methylhept-3-ene
Reactant of Route 5
(E)-2-Methylhept-3-ene
Reactant of Route 6
(E)-2-Methylhept-3-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.